1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hexylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and hexylsulfamoyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Hexylsulfamoyl Group: This can be done through sulfonation reactions using hexylamine and sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the hexylsulfamoyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H28FN3O4S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S/c1-2-3-4-5-14-25-32(30,31)21-12-8-19(9-13-21)26-23(29)17-15-22(28)27(16-17)20-10-6-18(24)7-11-20/h6-13,17,25H,2-5,14-16H2,1H3,(H,26,29) |
InChI Key |
NFPXDRXHWKXEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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